molecular formula C14H17N B14378714 6-Cyclohexyl-1H-indole CAS No. 89330-97-2

6-Cyclohexyl-1H-indole

Cat. No.: B14378714
CAS No.: 89330-97-2
M. Wt: 199.29 g/mol
InChI Key: WFPKUKSVZQIXPF-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are a core structure in many drugs. The addition of a cyclohexyl group to the indole ring can modify its chemical and biological properties, making this compound a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions. This method is known for its efficiency and high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindoles.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

6-Cyclohexyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors in the body, leading to a range of biological effects. The cyclohexyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

    Indole: The parent compound, known for its wide range of biological activities.

    1H-Indole-3-carboxaldehyde: A derivative with significant biological properties.

    2-Phenylindole: Another derivative with unique chemical and biological characteristics.

Uniqueness: 6-Cyclohexyl-1H-indole stands out due to the presence of the cyclohexyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, solubility, and binding affinity, making it a compound of interest in various fields of research .

Properties

CAS No.

89330-97-2

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

6-cyclohexyl-1H-indole

InChI

InChI=1S/C14H17N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h6-11,15H,1-5H2

InChI Key

WFPKUKSVZQIXPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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